![molecular formula C16H28Cl2N2O3 B2594573 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1396713-46-4](/img/structure/B2594573.png)
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPP is a piperazine derivative that has been synthesized for its unique properties and ability to modulate various receptors in the central nervous system.
Scientific Research Applications
Antibacterial Activity
The synthesized derivatives of 1-(4-(3,5-Dimethoxybenzyl)piperazin-1-yl)propan-2-ol dihydrochloride were evaluated for their antibacterial properties. Notably, one of the compounds exhibited significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL .
Drug Likeness
Lipinski’s rule of five (RO5) was applied to assess the “drugability” of these compounds. Most derivatives adhered to RO5, except for one that showed two violations. Understanding drug likeness is crucial for potential therapeutic applications .
Antifungal Potential
While the focus has been primarily on antibacterial activity, exploring the antifungal properties of these derivatives could be promising. Further investigations are warranted to determine their efficacy against fungal pathogens .
Dopamine and Serotonin Antagonists
The 3-(piperazin-1-yl)-1,2-benzothiazole scaffold, to which our compound belongs, acts as a dopamine and serotonin antagonist. These derivatives have been utilized as antipsychotic drug substances .
Bioactive Scaffold
The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers have conducted extensive structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .
Benzisothiazole Derivatives
Benzisothiazole derivatives, related to our compound, exhibit diverse biological activities. For instance, saccharin, a noncaloric sweetener, is a well-known benzisothiazole derivative. These compounds have implications in drug discovery and development .
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures have been found to inhibit serotonin, norepinephrine, and dopamine transporters (sert, net, and dat, respectively) .
Biochemical Pathways
Similar compounds have been found to impact the function of bacteria by irreversibly damaging their cell membranes, resulting in cytoplasmic components leakage .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to have outstanding antibacterial activity against certain strains of bacteria .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-13(19)11-17-4-6-18(7-5-17)12-14-8-15(20-2)10-16(9-14)21-3;;/h8-10,13,19H,4-7,11-12H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFWHRXMJKMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC2=CC(=CC(=C2)OC)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.